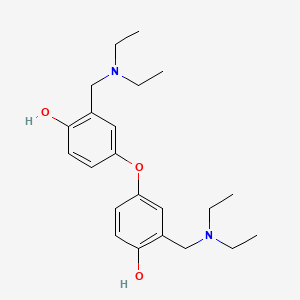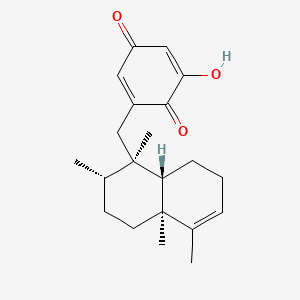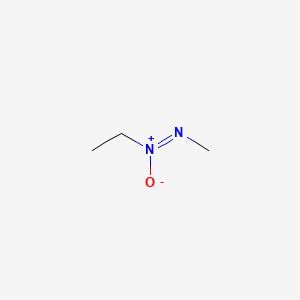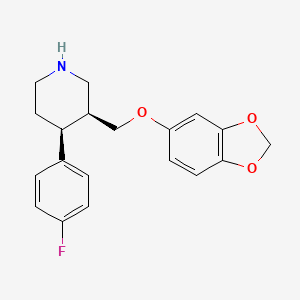
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups. This compound is part of the larger family of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with multiple hydroxyl and methoxy groups, such as:
1,4-Methanoanthra(2,3-c)oxepin derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Anthraquinones: These compounds have a similar quinone structure and exhibit comparable chemical properties.
Uniqueness
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
75963-64-3 |
|---|---|
Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3,14,17-trihydroxy-7,18-dimethoxy-18-methyl-19-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C22H20O8/c1-21(29-3)22(27)7-10-14(12(8-22)30-21)20(26)16-15(18(10)24)17(23)9-5-4-6-11(28-2)13(9)19(16)25/h4-6,12,24,26-27H,7-8H2,1-3H3 |
InChI Key |
MUMBPBZURIYBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC(O1)C3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


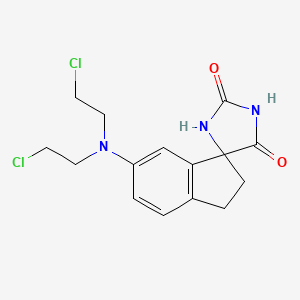

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
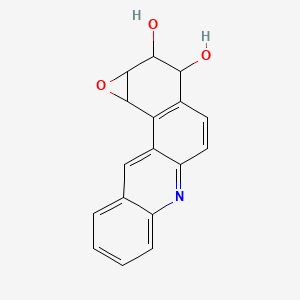
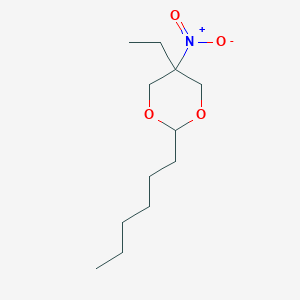
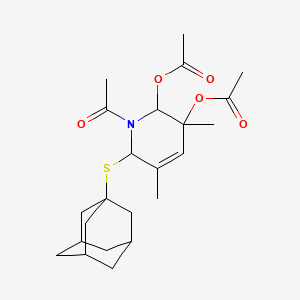


![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
